5-Methoxy-2-[(4-methylpiperazin-1-yl)methyl]pyridin-4-ol
Overview
Description
5-Methoxy-2-[(4-methylpiperazin-1-yl)methyl]pyridin-4-ol is a chemical compound with the molecular formula C12H19N3O2 and a molecular weight of 237.3 g/mol This compound is characterized by the presence of a methoxy group, a piperazine ring, and a pyridin-4-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-[(4-methylpiperazin-1-yl)methyl]pyridin-4-ol typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Piperazine Ring: The piperazine ring is attached through nucleophilic substitution reactions, often using piperazine and a suitable leaving group on the pyridine ring.
Final Hydroxylation: The hydroxyl group is introduced through selective hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-[(4-methylpiperazin-1-yl)methyl]pyridin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the pyridine or piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Methoxy-2-[(4-methylpiperazin-1-yl)methyl]pyridin-4-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-[(4-methylpiperazin-1-yl)methyl]pyridin-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Omeprazole: A proton pump inhibitor with a similar methoxy-pyridine structure.
Indole Derivatives: Compounds with similar heterocyclic structures and diverse biological activities.
Uniqueness
5-Methoxy-2-[(4-methylpiperazin-1-yl)methyl]pyridin-4-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-methoxy-2-[(4-methylpiperazin-1-yl)methyl]-1H-pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-14-3-5-15(6-4-14)9-10-7-11(16)12(17-2)8-13-10/h7-8H,3-6,9H2,1-2H3,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMNDQZURGZATP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=O)C(=CN2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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